N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, with the CAS number 941883-47-2, is a synthetic compound that belongs to the class of benzothiazole derivatives. Its molecular formula is and it has a molecular weight of approximately 374.5 g/mol. This compound is characterized by the presence of a benzothiazole moiety, which is known for its biological activity and potential applications in medicinal chemistry.
The compound is primarily sourced from chemical databases such as PubChem and BenchChem, where it is listed for research purposes. It falls under the category of organic compounds with potential pharmaceutical applications, particularly in the fields of anti-inflammatory and antidepressant research .
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves several key steps:
The purity and identity of the synthesized compound are confirmed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) .
The molecular structure of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be represented using various structural formulas:
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)
IFLHUPDULBGYDU-UHFFFAOYSA-N
These structural representations indicate the presence of multiple functional groups including an acetamide group, a sulfonyl group, and a benzothiazole ring system, contributing to its potential biological activities .
The chemical reactivity of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be explored through its interactions with various reagents:
The mechanism of action for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide likely involves modulation of specific biochemical pathways associated with inflammation and depression:
The physical properties of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide include:
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has potential applications in:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2